molecular formula C9H21N3 B13943449 N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine CAS No. 90795-54-3

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Cat. No.: B13943449
CAS No.: 90795-54-3
M. Wt: 171.28 g/mol
InChI Key: UAMNXJCBADMAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine: is a chemical compound with the molecular formula C9H21N3 and a molecular weight of 171.28 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    General Synthesis: The synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine typically involves the reaction of piperazine with N,N-dimethyl-3-chloropropan-1-amine in the presence of a base such as potassium carbonate.

    Industrial Production: Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Corresponding N-oxides or hydroxylated derivatives.

    Reduction Products: Reduced amines or alcohols.

    Substitution Products: Substituted amines or amides.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. In the context of gene delivery, the compound forms complexes with nucleic acids, facilitating their transport across cell membranes. This process involves the disruption of the cell membrane, leading to the release of the genetic material into the cytoplasm .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine stands out due to its specific applications in gene delivery and its role as a ligand in catalytic reactions. Its unique structural features allow for versatile chemical modifications, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

90795-54-3

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N,N-dimethyl-3-piperazin-2-ylpropan-1-amine

InChI

InChI=1S/C9H21N3/c1-12(2)7-3-4-9-8-10-5-6-11-9/h9-11H,3-8H2,1-2H3

InChI Key

UAMNXJCBADMAPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1CNCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.